3-Bromo-9-(4-fluorophenyl)-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-9-(4-fluorophenyl)-9H-carbazole is an organic compound that belongs to the carbazole family. Carbazoles are known for their diverse applications in organic electronics, pharmaceuticals, and as intermediates in organic synthesis. This particular compound features a bromine atom at the 3-position and a fluorophenyl group at the 9-position of the carbazole core, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-9-(4-fluorophenyl)-9H-carbazole typically involves a multi-step process. One common method includes the bromination of carbazole followed by a Suzuki-Miyaura coupling reaction. The bromination is usually carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The Suzuki-Miyaura coupling reaction involves the reaction of the brominated carbazole with a boronic acid derivative of 4-fluorophenyl under palladium catalysis in a basic medium .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to identify optimal reaction conditions. Solvent recycling and waste minimization are also key considerations in industrial settings.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-9-(4-fluorophenyl)-9H-carbazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The carbazole core can be oxidized to form carbazole-3,6-dione.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the fluorophenyl group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted carbazoles depending on the nucleophile used.
Oxidation Reactions: Major products include carbazole-3,6-dione.
Reduction Reactions: Products include de-brominated carbazole or modified fluorophenyl derivatives.
Scientific Research Applications
3-Bromo-9-(4-fluorophenyl)-9H-carbazole has several scientific research applications:
Organic Electronics: Used as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its excellent electron-transport properties.
Pharmaceuticals: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anticancer and antimicrobial agents.
Material Science: Employed in the synthesis of novel polymers and materials with unique optical and electronic properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Mechanism of Action
The mechanism of action of 3-Bromo-9-(4-fluorophenyl)-9H-carbazole depends on its application. In organic electronics, its role as an electron-transport material involves the facilitation of electron flow through its conjugated system. In pharmaceuticals, the compound may interact with specific molecular targets such as enzymes or receptors, leading to therapeutic effects. The exact pathways and molecular targets can vary based on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-9-(4-chlorophenyl)-9H-carbazole: Similar structure but with a chlorine atom instead of fluorine, which may affect its electronic properties.
3-Bromo-9-(4-methylphenyl)-9H-carbazole: Contains a methyl group instead of fluorine, leading to different steric and electronic effects.
3-Bromo-9-(4-methoxyphenyl)-9H-carbazole: Features a methoxy group, which can influence its reactivity and solubility.
Uniqueness
3-Bromo-9-(4-fluorophenyl)-9H-carbazole is unique due to the presence of the fluorine atom, which imparts distinct electronic properties such as increased electronegativity and stability. This makes it particularly valuable in applications requiring robust and efficient electron-transport materials.
Properties
IUPAC Name |
3-bromo-9-(4-fluorophenyl)carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrFN/c19-12-5-10-18-16(11-12)15-3-1-2-4-17(15)21(18)14-8-6-13(20)7-9-14/h1-11H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFUNDIMWQUSCGD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(N2C4=CC=C(C=C4)F)C=CC(=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.